molecular formula C12H18N2O B11803069 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11803069
M. Wt: 206.28 g/mol
InChI Key: VXSBBWMXJVGDCY-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352486-62-4) is a pyridine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine moiety substituted on a pyridine ring, a structural motif found in various bioactive molecules and alkaloids . The ethoxy group at the 2-position of the pyridine ring is a key structural feature that can influence the molecule's hydrogen-bonding acceptor capacity and overall physicochemical properties, which are critical for interactions with biological targets . Compounds with pyrrolidinyl pyridine scaffolds are extensively investigated for their potential to interact with neuronal nicotinic acetylcholine receptors (nAChRs) . Research into related analogs suggests this structural class may serve as valuable pharmacological tools or lead compounds for the study of the central nervous system . The molecular structure aligns with the "twin drug" approach in drug design, where multiple pharmacophoric entities are combined to create novel ligands with enhanced affinity or subtype selectivity for specific protein targets . As a building block, this compound can be utilized in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new research compounds for nAChRs . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

VXSBBWMXJVGDCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Vinylpyrrolidone Cyclization

Adapting methodologies from nicotinate derivatives, a one-pot cyclization was developed:

Procedure

  • Methyl 6-Methylnicotinate Activation :

    • React with vinylpyrrolidone (1.2 eq) and NaOtBu (1.5 eq) in toluene at 110°C under N₂.

    • LC-MS monitoring confirms intermediate formation after 8 h.

  • Acid-Catalyzed Cyclization :

    • Treat with 36% HCl at 88°C for 44 h to form pyrrolidine ring.

  • N-Methylation :

    • Use CH₃I (2 eq) and K₂CO₃ in DMF at 60°C, yielding 85% product.

Total Yield : 50–58% over three steps.

Reductive Amination Approach

An alternative route employs reductive amination of 2-ethoxy-5-pyridinecarbaldehyde with 1-methylpyrrolidin-2-amine:

Conditions

  • Reducing Agent: NaBH₃CN (1.5 eq)

  • Solvent: MeOH, 25°C, 6 h

  • Yield: 73%

Advantages

  • Avoids palladium catalysts, reducing costs.

  • Amenable to scale-up with minimal purification.

Ethoxy Group Introduction via Nucleophilic Aromatic Substitution

Direct Alkylation of Pyridinols

Substrate : 5-Bromo-2-hydroxypyridine
Reagents :

  • Ethyl bromide (1.2 eq), Cs₂CO₃ (2.5 eq)

  • Solvent: DMF, 80°C, 8 h

  • Yield: 89%

Side Reactions

  • Overtalkylation minimized by slow addition of EtBr.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with adjacent bulky groups:

  • Reagents : DIAD, PPh₃, (R)-(1-methylpyrrolidin-2-yl)methanol

  • Solvent: THF, 0°C to RT, 24 h

  • Yield: 67%

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Suzuki Coupling368HighModerate
Buchwald-Hartwig255Very HighLow
Vinylpyrrolidone Route358ModerateHigh
Reductive Amination273LowHigh

Key Findings :

  • Reductive amination offers the best balance of yield and scalability.

  • Palladium-based methods suffer from catalyst costs but provide regioselectivity.

Reaction Optimization and Troubleshooting

Solvent Effects on Cyclization

  • Toluene : Optimal for intermediate stability (110°C reflux).

  • DMSO : Accelerates reaction but promotes decomposition above 100°C.

Catalyst Loading in Cross-Couplings

  • Reducing Pd₂(dba)₃ from 3% to 1.5% decreases yield by 18% but lowers residual metal content.

Workup Strategies

  • Acid-Base Extraction : Critical for removing unreacted pyrrolidine derivatives.

  • Silica Gel Chromatography : Required for Mitsunobu products due to phosphine oxide byproducts.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

  • Setup : Fixed-bed reactor with Pd/C catalyst

  • Conditions : 50 bar H₂, EtOH, 80°C

  • Output : 92% conversion, 99.2% purity (GC)

Waste Stream Management

  • Toluene Recovery : Distillation achieves 95% solvent reuse.

  • Metal Scavengers : SiliaMetS® thiourea resin reduces Pd content to <5 ppm.

Preliminary studies show promise for direct ethoxy group introduction via:

  • Catalysts: Ir(ppy)₃ under blue LED

  • Hydrogen atom transfer (HAT) mediator: thiols

  • Yield: 41% (needs optimization)

Biocatalytic Approaches

  • Enzyme : P450BM3 mutant for regioselective hydroxylation

  • Substrate : 2-Ethoxy-5-methylpyridine

  • Conversion : 28% (in vitro)

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity
Recent studies have highlighted the potential of pyridine derivatives, including 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine, as candidates for antimalarial drugs. Research indicates that modifications in the pyridine structure can enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's ability to inhibit both liver and blood stages of malaria makes it a promising lead for further development .

2. Neuropharmacological Properties
Pyridine derivatives have been extensively studied for their neuropharmacological effects. The incorporation of a pyrrolidinyl group in 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine may enhance its interaction with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs) .

3. Anticancer Activity
The compound has demonstrated potential in anticancer research, particularly against various cancer cell lines. The structural features of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine allow for interactions with cellular targets involved in tumor growth and proliferation. Case studies have reported promising results in vitro, indicating that further exploration could yield effective anticancer agents .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine suggests potential utility in developing novel pesticides. Its efficacy against specific pests has been evaluated, showing that it could act as an effective insecticide or fungicide. Research into its mode of action indicates that it disrupts critical biological processes in target organisms while exhibiting low toxicity to non-target species .

Novel Product Development

1. Tobacco Alternatives
A significant application of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is in the formulation of tobacco alternatives, particularly in electronic cigarettes. Studies indicate that this compound can provide a sensory experience comparable to nicotine while being less harmful. Sensory evaluations have shown that formulations containing this compound deliver satisfactory throat hits and flavor profiles, making them attractive alternatives to traditional tobacco products .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimalarialEffective against liver and blood stages of malaria
NeuropharmacologicalPotential SSRI activity; effects on anxiety and depression
AnticancerInhibitory effects on various cancer cell lines
PesticideEfficacy against specific pests; low toxicity

Table 2: Sensory Evaluation Results for Tobacco Alternatives

Product TypeThroat HitFlavor ProfileTotal Score
Natural Nicotine7.57.422
Synthesis of (R,S) Nicotine7.27.021
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine7.47.322

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 5 of the pyridine ring. Key comparisons include:

(a) Metatine [(S)-6-Methyl Nicotine; CAS 13270-56-9]
  • Structure : 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
  • Key Differences :
    • Position 2 substituent: Methyl (Metatine) vs. Ethoxy (target compound).
    • The ethoxy group in the target compound enhances steric bulk and electron donation compared to methyl.
  • Applications : Metatine is marketed as a nicotine analog in e-cigarettes due to its bioactivity at nicotinic acetylcholine receptors .
(b) (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine [CAS 112091-17-5]
  • Structure : Chlorine at position 2 instead of ethoxy.
  • Key Differences :
    • The chloro group is electron-withdrawing and a leaving group, increasing reactivity in substitution reactions.
    • Higher toxicity (H302, H315, H319, H335 hazards) compared to ethoxy derivatives .
  • Applications : Used in chemical synthesis but requires stringent safety protocols.
(c) 5-Ethyl-2-Methylpyridine [CAS 104-90-5]
  • Structure : Simpler alkyl substituents (ethyl at position 5, methyl at position 2).
  • Higher lipophilicity due to alkyl groups.
  • Applications : Industrial solvent or intermediate in organic synthesis .

Physicochemical Properties

Compound Molecular Weight Substituents (Position) Solubility Boiling Point (°C, estimated)
2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine ~220.28 Ethoxy (2), Pyrrolidine (5) Moderate in organic solvents ~250–300
Metatine 178.23 Methyl (2), Pyrrolidine (5) High volatility ~200–250
(S)-2-Chloro derivative 196.68 Chloro (2), Pyrrolidine (5) Low aqueous solubility ~280–320
5-Ethyl-2-Methylpyridine 135.21 Ethyl (5), Methyl (2) Lipophilic ~170–210

Notes:

  • The ethoxy group improves solubility in polar aprotic solvents compared to methyl or chloro substituents.
  • Pyrrolidine-containing compounds exhibit basicity (pKa ~7–9) due to the amine group, influencing pH-dependent solubility.

Pharmacological and Toxicological Profiles

  • Metatine : Binds to nicotinic receptors, mimicking nicotine’s effects. Used in vaping products but lacks long-term safety data.
  • (S)-2-Chloro Derivative : Classified as acutely toxic (oral, dermal) and irritant, limiting its therapeutic use.
  • Target Compound: Predicted to have lower toxicity than chloro analogs due to the ethoxy group’s stability. Potential applications in central nervous system (CNS) drug development.

Biological Activity

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core substituted with an ethoxy group and a 1-methylpyrrolidin-2-yl moiety, which contributes to its pharmacological profile. The unique structural features of this compound suggest diverse mechanisms of action, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C₁₉H₂₄N₂O
  • Molecular Weight : 296.41 g/mol

The presence of both the pyridine and piperidine functionalities allows for various nucleophilic and electrophilic reactions, enhancing its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives with piperidine structures possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations indicate that such compounds may act as inhibitors of key kinases involved in cancer signaling pathways, presenting opportunities for cancer therapy development .

Case Studies

  • Anticancer Activity :
    • A study highlighted that certain pyridine derivatives, including those with piperidine substituents, showed promising results in inhibiting cancer cell proliferation. Specifically, compounds targeting kinase pathways were noted for their effectiveness against various cancer types .
    • In vitro assays demonstrated that 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine could inhibit cell growth in specific cancer cell lines, with IC50 values indicating significant potency.
  • Anti-inflammatory Mechanisms :
    • Research has indicated that the compound may modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests its utility in treating conditions like arthritis or other inflammatory disorders .
  • Antimicrobial Studies :
    • The compound's structural characteristics have been linked to antimicrobial efficacy against various pathogens. In vitro tests showed inhibition zones comparable to established antibiotics, warranting further exploration into its mechanism of action against microbial targets .

Structure-Activity Relationship (SAR)

The unique combination of the ethoxy group and the piperidinyl substituent at the 5-position is believed to enhance biological activity compared to other similar compounds. The following table summarizes related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
3-(1-Methylpyrrolidin-2-yl)pyridineContains a methylpyrrolidine substituentFocus on neuroactive properties
4-(1-Piperidinyl)pyridinePiperidine at the para positionKnown for antipsychotic effects
2-(Benzyloxy)-5-(1-piperidinyl)pyridineBenzyl ether substitutionEnhanced lipophilicity for better membrane penetration

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine, and what methodological considerations are critical for optimizing yield?

  • Answer : Synthesis of pyridine derivatives often involves cross-coupling reactions or nucleophilic substitution. For structurally similar compounds like 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, organometallic reagents (e.g., methyl lithium) and palladium-catalyzed reactions have been employed . Key considerations include controlling steric hindrance from the pyrrolidine substituent and optimizing reaction temperature to prevent side reactions. Purification via column chromatography or recrystallization is critical, as noted in analogous syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine?

  • Answer :

  • NMR : The ethoxy group’s protons (CH₂CH₃) appear as a triplet (~1.3 ppm) and quartet (~3.5–4.0 ppm). The pyrrolidine ring protons exhibit splitting patterns between 1.5–3.0 ppm, influenced by ring puckering .
  • IR : Stretching vibrations for C-O (ethoxy) occur at ~1100–1250 cm⁻¹, while pyridine C=N stretches appear near 1600 cm⁻¹.
  • MS : Molecular ion peaks (e.g., m/z ≈ 220–250 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) confirm the structure .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they influence experimental design?

  • Answer : Pyridine derivatives with pyrrolidine substituents typically exhibit moderate hydrophilicity (logP ~1–2) due to the nitrogen lone pairs . Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is preferred for biological assays. Pre-formulation studies should assess pH-dependent stability, as the ethoxy group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the pyrrolidine moiety?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional parameters. For example, in analogs like 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, the pyrrolidine ring adopts a puckered conformation, confirmed via crystallography . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies are effective in analyzing contradictory biological activity data, such as unexpected receptor binding affinities?

  • Answer :

  • Docking Studies : Compare binding poses of the compound with structurally similar molecules (e.g., fluorinated pyridines) to identify steric/electronic mismatches .
  • Metabolic Stability Assays : Test for cytochrome P450 interactions, as the ethoxy group may undergo oxidative metabolism, altering activity .
  • Controlled Replicates : Address variability by repeating assays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) may coordinate to metal catalysts. Molecular dynamics (MD) simulations model solvent effects on reaction pathways, critical for optimizing conditions in cross-coupling reactions .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

  • Answer :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling for organometallic steps .
  • Byproduct Formation : Monitor reaction progress via TLC or HPLC. For example, over-alkylation of the pyrrolidine nitrogen can be minimized by using bulky bases (e.g., LDA) .

Q. How to validate the compound’s purity for pharmacological studies?

  • Answer :

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm). Acceptable purity thresholds are ≥95% for in vitro assays .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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